molecular formula C17H19N3O B14993801 4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B14993801
M. Wt: 281.35 g/mol
InChI Key: AMVXQKGIDQPCED-UHFFFAOYSA-N
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Description

4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the reaction of 1-propyl-1H-benzimidazole with 4-hydroxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux temperature to ensure complete reaction and the product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various types of chemical reactions including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring or the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Scientific Research Applications

4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole-2-yl derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.

    Phenol derivatives: Compounds with phenol groups that have similar chemical reactivity.

Uniqueness

4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer a combination of properties from both classes of compounds.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C17H19N3O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)18-12-13-7-9-14(21)10-8-13/h3-10,21H,2,11-12H2,1H3,(H,18,19)

InChI Key

AMVXQKGIDQPCED-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)O

Origin of Product

United States

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